molecular formula C13H16NO4S- B12359873 Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester

Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester

Cat. No.: B12359873
M. Wt: 282.34 g/mol
InChI Key: ITKGRAREGLOJCD-UHFFFAOYSA-M
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Description

5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid is an organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[3,2-c]pyridine core structure, which is a fused bicyclic system consisting of a thiophene ring and a pyridine ring. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amine functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: This step involves the cyclization of a suitable precursor to form the thieno[3,2-c]pyridine core. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the desired position on the thieno[3,2-c]pyridine core. This can be achieved through various carboxylation reactions, such as the use of carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for 5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Boc-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid
  • 2-(Oxalyl-Amino)-4,5,6,7-Tetrahydro-Thieno[2,3-C]Pyridine-3-carboxylic acid

Uniqueness

5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid is unique due to its specific structural features and the presence of the Boc protecting group. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Properties

Molecular Formula

C13H16NO4S-

Molecular Weight

282.34 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-10-8(6-14)9(7-19-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16)/p-1

InChI Key

ITKGRAREGLOJCD-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CS2)C(=O)[O-]

Origin of Product

United States

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